Diligustilide

Vue d'ensemble

Description

Le Lévistolides A est un composé naturel isolé de l’herbe chinoise traditionnelle Ligusticum chuanxiong Hort. Il a suscité un intérêt considérable en raison de ses propriétés thérapeutiques potentielles, notamment dans le traitement des maladies neurodégénératives telles que la maladie d’Alzheimer .

Applications De Recherche Scientifique

Levistolide A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying various chemical reactions and mechanisms.

Biology: Investigated for its potential effects on cellular processes and signaling pathways.

Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases, cancer, and other conditions.

Industry: Utilized in the development of pharmaceuticals and other health-related products.

Mécanisme D'action

Le Lévistolides A exerce ses effets par plusieurs mécanismes :

Activation de la Voie du Récepteur Activé par les Proliférateurs de Peroxysomes Gamma : Cette voie joue un rôle protecteur dans le système nerveux central et est impliquée dans la réduction de la production et de l’agrégation de bêta-amyloïde et de tau phosphorylé, qui sont des facteurs clés de la maladie d’Alzheimer.

Induction de l’Apoptose : Le Lévistolides A peut induire l’apoptose via la voie du stress du réticulum endoplasmique médiée par les espèces réactives de l’oxygène.

Orientations Futures

Analyse Biochimique

Biochemical Properties

Diligustilide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have anti-inflammatory and antioxidant activities . It modulates important gasotransmitters and maintains basal levels of PGE2 . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by maintaining the basal antioxidant enzyme activities (SOD) and gastric NO and H2S production even in the presence of indomethacin . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It decreases leukocyte recruitment and reduces TNF-α and LTB4 gastric levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to maintain its stability and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been observed to have a gastroprotective effect at certain doses

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le Lévistolides A peut être synthétisé par diverses réactions chimiques. Une méthode courante implique l’extraction de Ligusticum chuanxiong Hort à l’aide de solvants organiques. Le composé est ensuite purifié à l’aide de techniques chromatographiques .

Méthodes de Production Industrielle : La production industrielle du Lévistolides A implique généralement une extraction à grande échelle à partir de la source végétale, suivie de processus de purification. Des techniques avancées telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour garantir la pureté et la qualité du composé .

Analyse Des Réactions Chimiques

Types de Réactions : Le Lévistolides A subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène. Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène. Les agents réducteurs courants comprennent le borohydrure de sodium et l’hydrure de lithium aluminium.

Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre.

Réactifs et Conditions Courants :

Oxydation : Peroxyde d’hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium aluminium.

Substitution : Halogènes, nucléophiles.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du Lévistolides A peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

4. Applications de la Recherche Scientifique

Le Lévistolides A a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier diverses réactions et mécanismes chimiques.

Biologie : Investigué pour ses effets potentiels sur les processus cellulaires et les voies de signalisation.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement des maladies neurodégénératives, du cancer et d’autres affections.

Industrie : Utilisé dans le développement de produits pharmaceutiques et autres produits liés à la santé.

Comparaison Avec Des Composés Similaires

Le Lévistolides A est unique par rapport à d’autres composés similaires en raison de ses mécanismes d’action spécifiques et de son potentiel thérapeutique. Des composés similaires comprennent :

Ligustilide : Un autre composé isolé de Ligusticum chuanxiong Hort, connu pour ses propriétés neuroprotectrices et anti-inflammatoires.

Acide Férulique : Un composé présent dans diverses plantes, connu pour ses effets antioxydants et anti-inflammatoires.

Le Lévistolides A se distingue par sa capacité à cibler plusieurs voies impliquées dans les maladies neurodégénératives, ce qui en fait un candidat prometteur pour des recherches et un développement supplémentaires .

Propriétés

IUPAC Name |

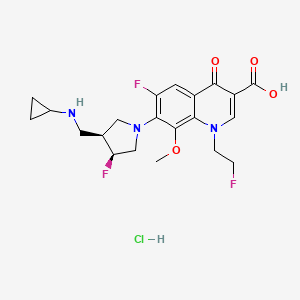

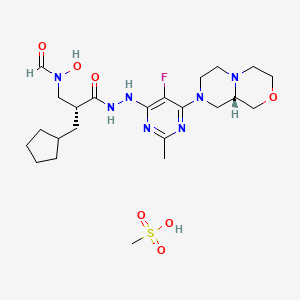

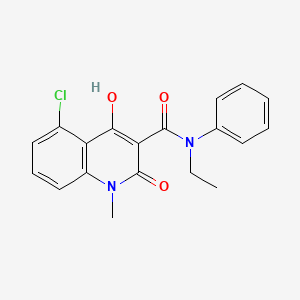

(1S,2S,6Z,10S,11S,16Z)-6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.01,13.02,10.03,7]octadeca-3(7),12-diene-4,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O4/c1-3-5-7-18-16-10-9-15-14-11-12-24(21(15)20(16)23(26)27-18)17(13-14)22(25)28-19(24)8-6-4-2/h7-8,13-15,21H,3-6,9-12H2,1-2H3/b18-7-,19-8-/t14-,15+,21-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBRXVRQZJSDAK-ZJHGLIIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=C(C3C(CC2)C4CCC35C(=C4)C(=O)OC5=CCCC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\1/C2=C([C@H]3[C@@H](CC2)[C@@H]4CC[C@@]3\5C(=C4)C(=O)O/C5=C\CCC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317628 | |

| Record name | Levistolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88182-33-6 | |

| Record name | Levistolide A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88182-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levistolide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088182336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levistolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVISTOLIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29MRT0H4CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the primary molecular targets of diligustilide?

A1: While the precise mechanisms of action are still under investigation, research suggests that this compound interacts with various cellular pathways. Studies have identified the following potential targets:

- Platelet-derived growth factor (PDGF) signaling: this compound has been shown to inhibit PDGF-BB-induced proliferation in hepatic stellate cells (HSCs), suggesting an interaction with the PDGF signaling pathway [].

- α-glucosidase: this compound exhibits inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion and absorption, potentially contributing to its antihyperglycemic effects [].

- Hydrogen sulfide (H2S) release and S-nitrosothiol stabilization: Research indicates that this compound might exert gastroprotective effects by releasing H2S and stabilizing S-nitrosothiols in the gastric mucosa [, ].

Q2: What are the downstream effects of this compound's interaction with its targets?

A2: this compound's interaction with its targets leads to several downstream effects:

- Inhibition of HSC activation and proliferation: By suppressing PDGF signaling, this compound reduces the activation and proliferation of HSCs, potentially mitigating liver fibrosis [].

- Reduction of blood glucose levels: The α-glucosidase inhibitory activity of this compound helps lower blood glucose levels by slowing down carbohydrate breakdown and absorption [].

- Protection against gastric damage: The release of H2S and stabilization of S-nitrosothiols by this compound contribute to its protective effects against ethanol-induced gastric lesions [, ].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C24H28O4 and a molecular weight of 380.48 g/mol [].

Q4: What spectroscopic data are available for this compound?

A4: Extensive spectroscopic data has been used to characterize this compound and its derivatives. Techniques employed include:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, DOSY NMR): NMR studies provide valuable information about the structure, stereochemistry, and dynamics of this compound [, , , , , ].

- Infrared (IR) spectroscopy: IR analysis reveals characteristic functional groups present in this compound [, ].

- Mass Spectrometry (MS): MS is crucial for determining the molecular weight and fragmentation patterns of this compound [, , , ].

- Electronic Circular Dichroism (ECD) spectroscopy: ECD studies, particularly the exciton chirality method, help establish the absolute configuration of this compound enantiomers [].

Q5: What formulation strategies can enhance this compound's stability, solubility, or bioavailability?

A5: Several formulation approaches are being explored to improve the pharmaceutical properties of this compound:

- Nanoemulsions: Formulating this compound as a nanoemulsion has shown promise in enhancing its gastroprotective effects, potentially by improving its solubility and bioavailability [, ].

- Encapsulation techniques: Encapsulating this compound within nanoparticles or other delivery systems could protect it from degradation and enhance its targeted delivery to specific tissues [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

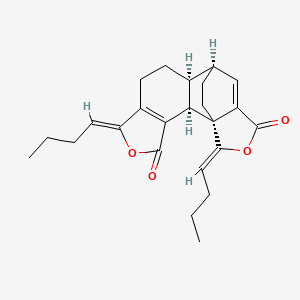

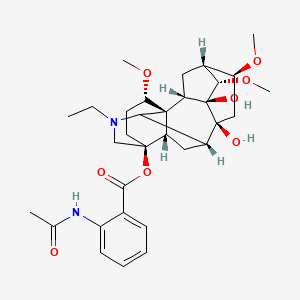

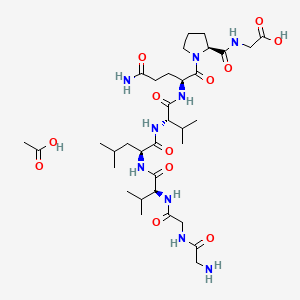

![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B608453.png)

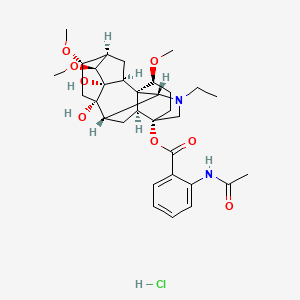

![1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid](/img/structure/B608470.png)

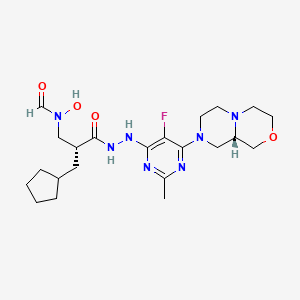

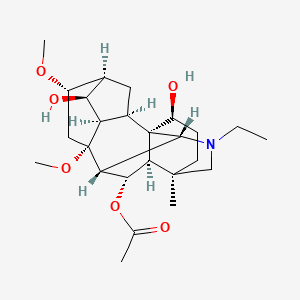

![(S)-2-(1-((6-amino-5-cyanopyrimidin-4-yl)amino)ethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B608471.png)